![molecular formula C8H6BrF3Hg B14513538 Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury CAS No. 62781-75-3](/img/structure/B14513538.png)
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury is an organomercury compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury typically involves the reaction of {[4-(trifluoromethyl)phenyl]methyl}mercury with a brominating agent. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the risk of exposure to toxic mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) derivatives.
Reduction: Reduction reactions can convert the compound back to its elemental mercury form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Mercury(II) compounds.
Reduction: Elemental mercury.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Studied for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethylmercury: Similar structure but with a chlorine atom instead of a bromine atom.
Methylmercury: Lacks the trifluoromethyl and phenyl groups, making it less lipophilic.
Phenylmercury: Contains a phenyl group but lacks the trifluoromethyl and bromine substituents.
Uniqueness
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further chemical modifications.
Propriétés
Numéro CAS |
62781-75-3 |
|---|---|
Formule moléculaire |
C8H6BrF3Hg |
Poids moléculaire |
439.62 g/mol |
Nom IUPAC |
bromo-[[4-(trifluoromethyl)phenyl]methyl]mercury |
InChI |
InChI=1S/C8H6F3.BrH.Hg/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q;;+1/p-1 |
Clé InChI |
ZFCIMVJQODOVRF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C[Hg]Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


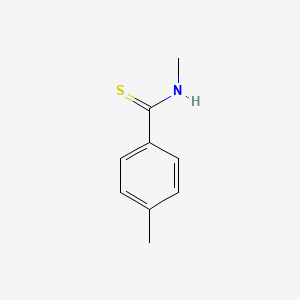


![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
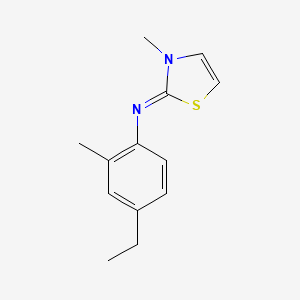
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
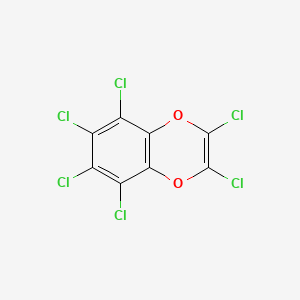
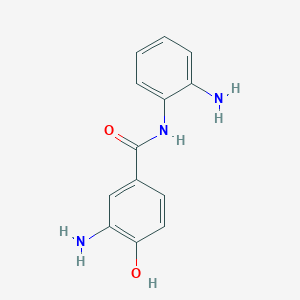
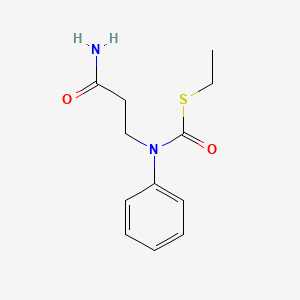
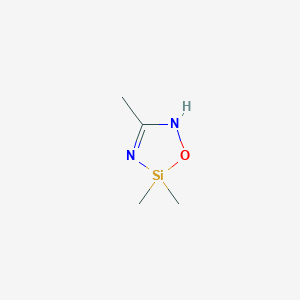
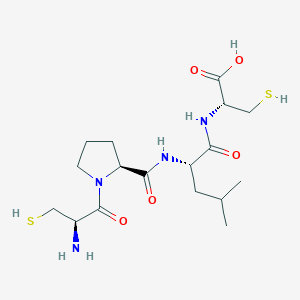

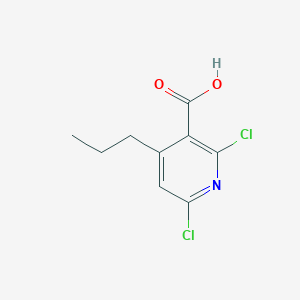
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
